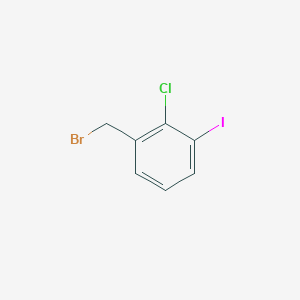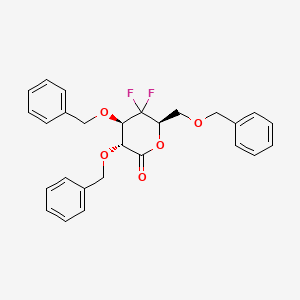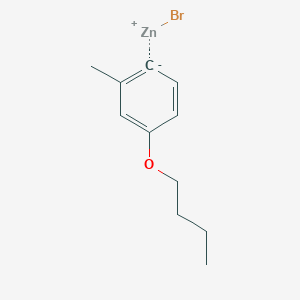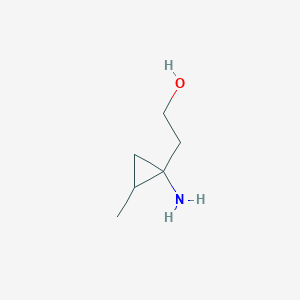
2-(1-Amino-2-methyl-cyclopropyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-methyl-cyclopropyl)ethanol is an organic compound that features a cyclopropyl ring substituted with an amino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methyl-cyclopropyl)ethanol can be achieved through several methods. One common approach involves the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then subjected to hydrolysis to yield 2-amino-2-methyl-1-propanol, which can be further processed to obtain this compound .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The use of readily available and cost-effective starting materials, along with efficient reaction conditions, makes the production of this compound feasible on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2-methyl-cyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(1-Amino-2-methyl-cyclopropyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2-methyl-cyclopropyl)ethanol involves its interaction with molecular targets and pathways within biological systems. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- Cyclopropylamine
- 2-Methylcyclopropanol
Uniqueness
2-(1-Amino-2-methyl-cyclopropyl)ethanol is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
2-(1-amino-2-methylcyclopropyl)ethanol |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(5,7)2-3-8/h5,8H,2-4,7H2,1H3 |
Clé InChI |
PGKGNMGFSCIFHR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


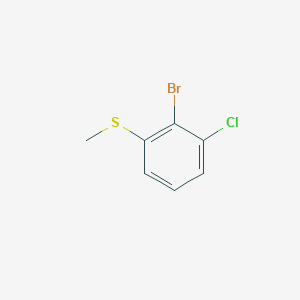
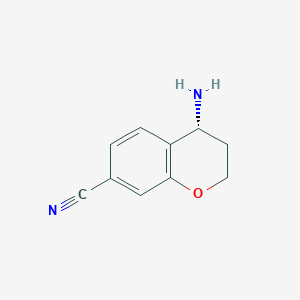
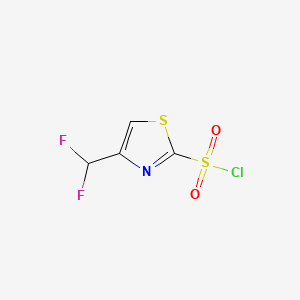
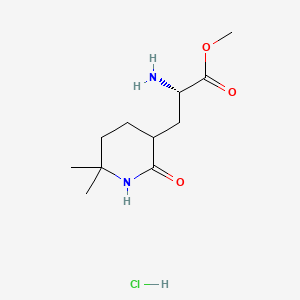
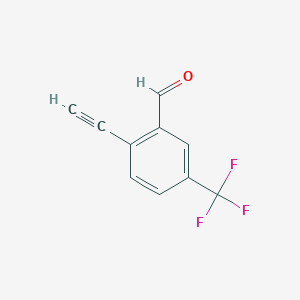
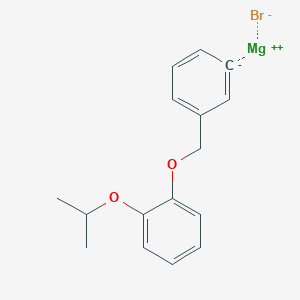

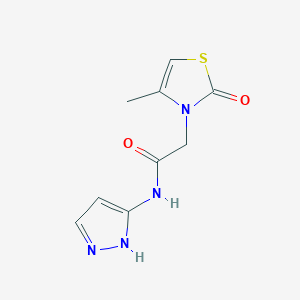
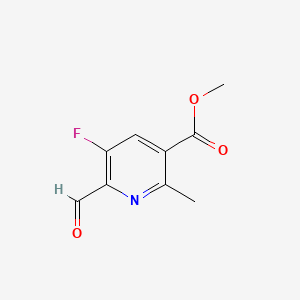
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)

